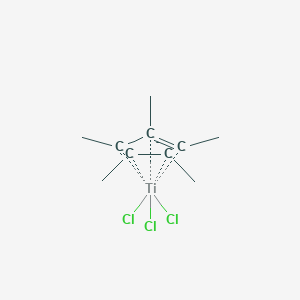

Trichloro(pentamethylcyclopentadienyl)titanium(IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis Trichloro(pentamethylcyclopentadienyl)titanium(IV) complexes have been synthesized through various methods. For example, complexes with N2S2 and S2O2 donor ligands derived from o-aminobenzenethiol have been synthesized and exhibit octahedral geometries by planar coordination, influenced by the coordination behavior of the central titanium atom (Pathak, Mittal, & Shukla, 1995).

Molecular Structure Analysis The crystal and molecular structure of related titanium complexes, such as bis(pentamethylcyclopentadienyl)dichlorotitanium(IV), has been determined by single-crystal X-ray diffraction techniques, revealing a distorted tetrahedral configuration around the titanium atom (McKenzie, Sanner, & Bercaw, 1975).

Chemical Reactions and Properties Trichloro(pentamethylcyclopentadienyl)titanium(IV) complexes have shown activity in styrene polymerization, indicating their usefulness in catalytic systems. The synthesis of fully substituted complexes demonstrates their reactivity and potential in polymerization processes (Zemánek et al., 2001).

Physical Properties Analysis The preparation and characterization of derivatives like titanium pentamethylcyclopentadienyl trialkyls have been explored. Their easy synthesis through conventional alkylation of the trichloro analogue and subsequent structural analysis provide insights into their physical properties and interaction mechanisms (Mena et al., 1986).

Chemical Properties Analysis Studies have focused on understanding the chemical behavior and catalytic properties of pentamethylcyclopentadienyl titanium complexes in various reactions, such as the polymerization of ethylene and cyclic olefins, showcasing their diverse reactivity and potential applications in industrial processes (van der Ende et al., 2017).

Scientific Research Applications

Catalysis and Polymerization Trichloro(pentamethylcyclopentadienyl)titanium(IV) and its derivatives are widely used as catalysts in various polymerization processes. For example, they facilitate the hydrogenation of polystyrene-b-polybutadiene-b-polystyrene, demonstrating how the chemical structure of metallocene complexes influences catalytic activity (Chiang & Tsai, 2017). Additionally, these complexes are active in the polymerization of ethylene and cyclic olefins, where they enable the production of high-density polyethylene and copolymerize ethylene with norborn-2-ene and cyclopentene (van der Ende et al., 2017).

Synthesis of Complex Structures The synthesis of new polynuclear titanium(IV) complexes demonstrates the potential for creating intricate molecular structures using trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives. Such complexes have applications in materials science and catalysis (Chen et al., 2005).

Material Science and Nanotechnology In material science, titanium(IV) complexes, including those with trichloro(pentamethylcyclopentadienyl)titanium(IV), are explored for their unique properties and potential applications in creating advanced materials. For instance, titanium dioxide nanoparticles, while not directly derived from trichloro(pentamethylcyclopentadienyl)titanium(IV), illustrate the broader interest in titanium-based materials for medical applications, such as in photodynamic therapy (Ziental et al., 2020).

Advanced Catalytic Applications Research into half-titanocenes containing ligands like 1,3-imidazolidin-2-iminato shows these complexes' high catalytic activities in ethylene polymerization and copolymerization processes, revealing the versatility of titanium(IV) compounds in catalysis (Nomura et al., 2015).

Environmental and Antibacterial Applications Trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives are also investigated for environmental and antibacterial applications. For example, titanium complexes have been studied for their antibacterial properties, indicating potential uses beyond catalysis and polymerization (Pandey et al., 2003).

Mechanism of Action

Target of Action

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, Trichloro(pentamethylcyclopentadienyl)titanium(IV) facilitates chemical reactions by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary bonds that allow the reactants to come together and react more easily .

Biochemical Pathways

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is involved in various organic synthesis reactions, including alkene polymerization , alkene cyclization , and alkene insertion reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency .

Pharmacokinetics

It’s important to note that this compound is sensitive to moisture and reacts with water, producing toxic hydrogen chloride gas .

Result of Action

The primary result of Trichloro(pentamethylcyclopentadienyl)titanium(IV)'s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed at a faster rate or under milder conditions than would be possible without its presence .

Action Environment

The efficacy and stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be influenced by environmental factors. For instance, it should be stored and handled away from air and moisture, as it reacts with water to produce toxic hydrogen chloride gas . Proper protective equipment, including chemical-resistant gloves and eye protection, should be used when handling this compound .

Safety and Hazards

Future Directions

The reaction of pentamethylcyclopentadienyl titanium trichloride (Cp*TiCl3) with lithium N, N -bis {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}amide resulted in the formation of chlorido [η 3 - N- {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}- N- (6-C 6 H 4)pyrid-2-yl)amido]pentamethylcyclopentadienyltitanium (Ti-1). This novel pentamethylcyclopentadienyl titanium (IV) amido alkyl complex has shown propensity to homo- and copolymerize ethylene with cyclic olefins such as cyclopentene or norborn-2-ene .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be achieved through the reaction of pentamethylcyclopentadiene with titanium tetrachloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Titanium tetrachloride", "Lewis acid catalyst" ], "Reaction": [ "Add pentamethylcyclopentadiene to a flask", "Add titanium tetrachloride to the flask", "Add a Lewis acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Evaporate the solvent to obtain the product Trichloro(pentamethylcyclopentadienyl)titanium(IV)" ] } | |

CAS RN |

12129-06-5 |

Molecular Formula |

C10H15Cl3Ti- |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium |

InChI |

InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+3/p-3 |

InChI Key |

IPRROFRGPQGDOX-UHFFFAOYSA-K |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.